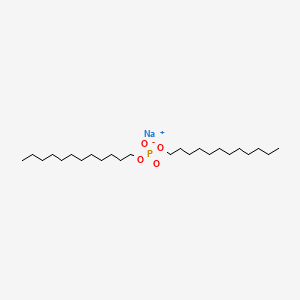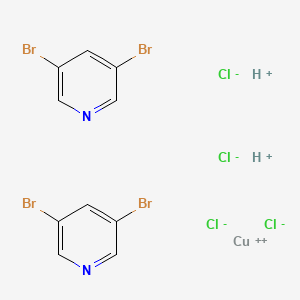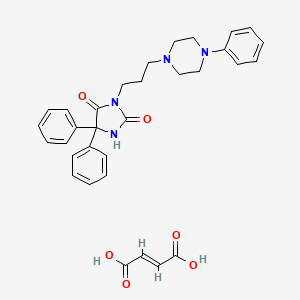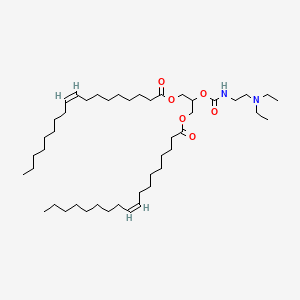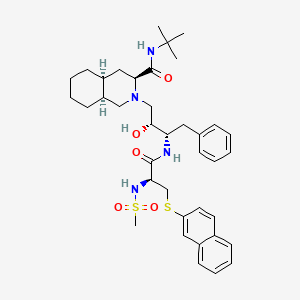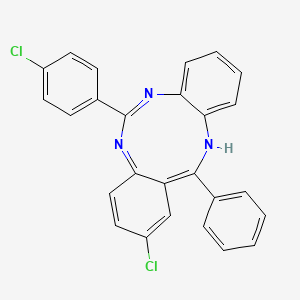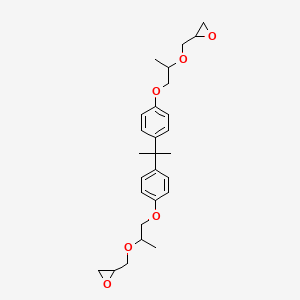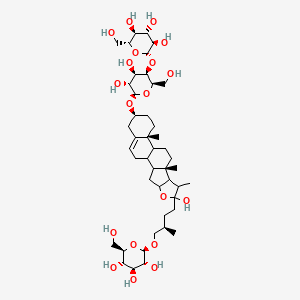
Furostan, beta-D-galactopyranoside deriv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furostan, beta-D-galactopyranoside deriv is a type of oligofurostanoside that can be found in the plant Asparagus cochinchinensis . This compound belongs to the class of steroids and has a molecular weight of 885.04 g/mol with the chemical formula C45H72O17 . It is primarily used for scientific research purposes.
Méthodes De Préparation
The preparation of Furostan, beta-D-galactopyranoside deriv involves extraction from natural sources such as Asparagus cochinchinensis . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that the compound can be isolated and purified using standard chromatographic techniques . Industrial production methods for this compound are not well-established, and it is typically produced in small quantities for research purposes.
Analyse Des Réactions Chimiques
Furostan, beta-D-galactopyranoside deriv undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Furostan, beta-D-galactopyranoside deriv has several scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of oligofurostanosides . In biology, it is investigated for its potential biological activities, including antimicrobial and antifungal properties . In medicine, the compound is studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mécanisme D'action
The mechanism of action of Furostan, beta-D-galactopyranoside deriv involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity . This inhibition can result in antifungal activity. The compound may also interact with other molecular targets, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Furostan, beta-D-galactopyranoside deriv is similar to other steroidal glycosides, such as nolinofurosides and spirostanosides . These compounds share a common steroidal backbone but differ in their glycosidic moieties and specific functional groups . Compared to these similar compounds, this compound is unique due to its specific glycosidic linkage and the presence of a beta-D-galactopyranoside moiety . This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
145867-19-2 |
|---|---|
Formule moléculaire |
C45H74O19 |
Poids moléculaire |
919.1 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O19/c1-19(18-58-40-36(54)33(51)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-41-38(56)35(53)39(29(17-48)62-41)63-42-37(55)34(52)32(50)28(16-47)61-42/h5,19-20,22-42,46-57H,6-18H2,1-4H3/t19-,20+,22+,23?,24?,25?,26?,27-,28-,29-,30?,31-,32-,33+,34+,35-,36-,37-,38-,39+,40-,41-,42+,43+,44+,45?/m1/s1 |
Clé InChI |
GVXYKYSNVDIKBN-TVRYDQIASA-N |
SMILES isomérique |
C[C@H]1C2C(CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



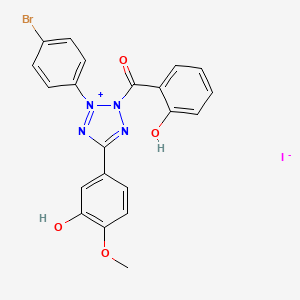
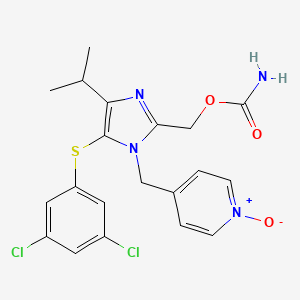
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
